tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)pyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYLFTPEOMFQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635024 | |
| Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186551-69-9 | |
| Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical-Initiated Bromination of tert-Butyl 3-Methyl-1H-Pyrazole-1-Carboxylate
The most widely reported method involves the bromination of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate using N-bromosuccinimide (NBS) under radical conditions.
Procedure :
-
Reaction Setup : A mixture of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate (1.0 equiv), NBS (1.2 equiv), and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride (CCl₄) is refluxed at 80°C for 12–18 hours.
-
Workup : The reaction is quenched with water, extracted with dichloromethane, and purified via column chromatography (ethyl acetate/hexane, 1:4) to yield the product as a white solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | ≥98% |
| Reaction Temperature | 80°C |
| Solvent | CCl₄ |
This method’s advantages include high regioselectivity and compatibility with scale-up. However, the use of CCl₄ poses environmental and safety concerns, prompting investigations into alternative solvents like acetonitrile.
Multi-Step Synthesis via Pyrazole Functionalization
A patent-pending route (CN112079781A) outlines a five-step synthesis starting from diethyl butynedioate and methylhydrazine:
Step 1: Condensation Reaction
Diethyl butynedioate reacts with methylhydrazine in ethanol at 25°C to form ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (yield: 89%).
Step 2: Bromination
The hydroxyl group is replaced with bromine using phosphorus tribromide (PBr₃) in dichloromethane at 0°C, yielding ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (yield: 76%).
Step 3: Hydrolysis
The ester undergoes hydrolysis with 10% NaOH in ethanol, producing 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (yield: 82%).
Step 4: Boc Protection
The carboxylic acid reacts with tert-butanol and dimethyl azidophosphate in dimethylformamide (DMF) at 100°C to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate (yield: 68%).
Step 5: Deprotection and Bromination
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by bromination with NBS to yield the final product (overall yield: 52%).
Comparative Analysis :
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Radical Bromination | 85% | Single-step, high selectivity | Toxic solvent (CCl₄) |
| Multi-Step Synthesis | 52% | Modular functionalization | Low overall yield |
Alternative Brominating Agents
Tribromooxyphosphorus (POBr₃) has been employed for direct bromination of methylpyrazole derivatives. In a modified approach, tert-butyl 3-methyl-1H-pyrazole-1-carboxylate reacts with POBr₃ in acetonitrile at 60°C for 6 hours, achieving a yield of 70%. While cost-effective, this method generates corrosive byproducts, complicating purification.
Optimization Strategies
Solvent Selection
Recent studies highlight acetonitrile as a greener alternative to CCl₄ in radical bromination, reducing toxicity without compromising yield (80–82%).
Catalytic Enhancements
The addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reaction kinetics in biphasic systems (water/dichloromethane), reducing reaction time from 18 to 8 hours.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, tert-butyl), 4.32 (s, 2H, CH₂Br), 6.51 (s, 1H, pyrazole-H).
-
¹³C NMR : δ 28.1 (tert-butyl), 83.5 (C-O), 122.4 (pyrazole-C), 149.8 (C=O).
High-Performance Liquid Chromatography (HPLC) :
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (250 mm) | Acetonitrile/Water (70:30) | 8.2 min | 98.5% |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in various oxidation and reduction reactions, depending on the reagents used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
- Substitution reactions yield various substituted pyrazole derivatives.
- Oxidation and reduction reactions modify the functional groups on the pyrazole ring.
- Ester hydrolysis yields the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Bioactive Compound Development
- This compound is investigated for its potential in developing pharmaceuticals targeting specific biological pathways, particularly in enzyme inhibition and receptor binding studies. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets .
Case Studies
- Research has shown that derivatives of this compound exhibit promising activity against various kinases, which are crucial in cancer therapy. For instance, studies have synthesized analogs that demonstrate increased potency and selectivity against cancer cell lines .
Organic Synthesis
Intermediate in Synthesis
- This compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form substituted products .
Synthetic Routes
- Common synthetic methods involve chloromethylation followed by esterification processes. The bromomethyl group is particularly reactive, allowing for diverse chemical transformations that are essential in organic synthesis .
Agrochemicals and Specialty Chemicals
Applications in Agriculture
- The compound is being explored for its potential use in agrochemicals due to its ability to modify biological pathways in plants or pests. Its derivatives may exhibit herbicidal or fungicidal properties, making them valuable in crop protection strategies .
Material Science
- In material science, this compound can be incorporated into polymers to enhance their properties or to develop new materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The pyrazole ring can participate in various electronic interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Research Findings
- Reactivity Differences :
Bromomethyl-substituted pyrazoles undergo faster nucleophilic substitutions than bromophenyl analogs due to the higher electrophilicity of the CH2Br group . - Stability :
The Boc group in this compound prevents unwanted ring-opening reactions, unlike unprotected pyrazoles . - Pharmacological Activity : Bromomethyl derivatives exhibit higher anticonvulsant activity compared to sulfamoyl or halogenated analogs, likely due to enhanced membrane permeability .
Biological Activity
Introduction
tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is an organic compound characterized by its pyrazole core, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a bromomethyl group, and a pyrazole ring. Its chemical structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | tert-butyl 3-(bromomethyl)pyrazole-1-carboxylate |
| Molecular Formula | C9H13BrN2O2 |
| Molecular Weight | 249.11 g/mol |
| CAS Number | 186551-69-9 |
Synthesis
The synthesis of this compound typically involves the reaction of 3-(bromomethyl)-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme can be represented as follows:
The bromomethyl group in this compound is known to be susceptible to nucleophilic attack, enabling the formation of new carbon-carbon bonds. This property is exploited in various organic synthesis reactions, including cross-coupling reactions like Suzuki-Miyaura.
The pyrazole core is a common motif in pharmaceuticals, often associated with diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The compound's potential applications in drug discovery are significant due to these attributes .
Research Findings
Recent studies have indicated that pyrazole derivatives exhibit promising biological activities. For instance, a series of pyrazole-based compounds were identified as potent inhibitors of human lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism. Lead compounds from this series demonstrated low nanomolar inhibition of LDHA and LDHB enzymes, highlighting their potential as therapeutic agents .
Case Studies
In one study focusing on pyrazole derivatives, researchers synthesized various substituted compounds and evaluated their biological activities. The findings revealed that certain derivatives showed significant inhibition against specific cancer cell lines, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy .
Summary of Biological Activities
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Potential LDH inhibitor | |
| Pyrazole derivatives | Anticancer activity in MiaPaCa2 cells | |
| Substituted pyrazoles | Inhibition of glycolysis |
Synthesis Yields and Conditions
Q & A
Q. What are the typical synthetic routes for tert-butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate?
- Methodological Answer : The synthesis involves two key steps: (1) Boc protection of the pyrazole nitrogen and (2) bromination at the 3-methyl position. A common approach starts with 3-(hydroxymethyl)-1H-pyrazole, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP. Subsequent bromination is achieved using PBr₃ or CBr₄ in anhydrous conditions. Purification is typically performed via silica gel chromatography (hexanes/EtOAc gradients) .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Key ¹H-NMR signals include the tert-butyl group (singlet at ~1.6 ppm, 9H) and the pyrazole CH-Br proton (singlet at ~5.7 ppm). For example, analogous compounds show aromatic protons at 7.3–7.8 ppm and NH signals at ~5.3 ppm .
- HPLC : Purity is confirmed using reverse-phase HPLC with ≥98% purity thresholds .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₀H₁₄BrN₂O₂ (calc. ~289.03).
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential lachrymatory effects of brominated intermediates. Avoid exposure to moisture to prevent hydrolysis of the Boc group .
- Storage : Store at –20°C under inert gas (argon/nitrogen) in amber vials to mitigate degradation.
Advanced Research Questions
Q. How can low yields during synthesis be addressed, particularly in the bromination step?
- Methodological Answer : Low yields (~50–60%) often arise from incomplete bromination or side reactions. Optimization strategies include:
- Reagent stoichiometry : Use 1.2–1.5 equiv of PBr₃ to ensure complete conversion.
- Temperature control : Maintain –10°C to 0°C during bromination to suppress HBr elimination.
- Purification : Employ gradient column chromatography (e.g., hexanes/EtOAc 8:2 to 6:4) to separate unreacted starting material .
Q. How can competing reactions (e.g., elimination or oxidation) be minimized during synthesis?
- Methodological Answer :
- Solvent choice : Use anhydrous DCM or THF to reduce hydrolysis.
- Additives : Include 2,6-lutidine (1 equiv) to scavenge HBr and prevent acid-catalyzed side reactions.
- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the bromomethyl group .
Q. What stability challenges arise under varying pH or temperature conditions?
- Methodological Answer :
- pH sensitivity : The Boc group hydrolyzes rapidly in acidic conditions (pH < 4). Neutral buffers are recommended for aqueous workups.
- Thermal stability : Decomposition occurs above 80°C (TGA data for similar compounds). Store at –20°C and avoid prolonged heating .
Q. How is this compound utilized as an intermediate in medicinal chemistry?
- Methodological Answer : The bromomethyl group enables cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to introduce pharmacophores. For example:
Q. What computational methods predict the reactivity of the bromomethyl group?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the C-Br bond. Fukui indices identify the bromine atom as the primary site for nucleophilic attack, guiding synthetic planning .
Q. How can purification challenges due to bromine’s reactivity be mitigated?
- Methodological Answer :
Q. What mechanistic insights explain the regioselectivity of bromination?
- Methodological Answer :
Bromination proceeds via a radical or electrophilic pathway, depending on reagents. For PBr₃, the reaction follows an Sₙ2 mechanism at the methyl group, favored by the electron-donating Boc group. Computational studies show a lower activation energy (~15 kcal/mol) for bromination at the 3-position versus the 5-position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
